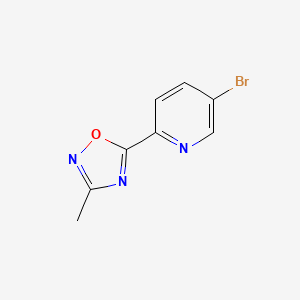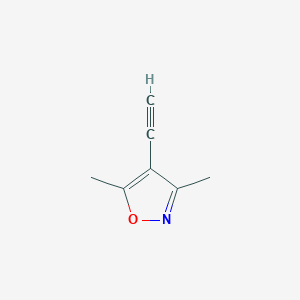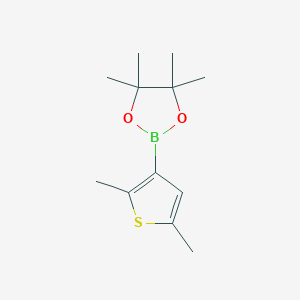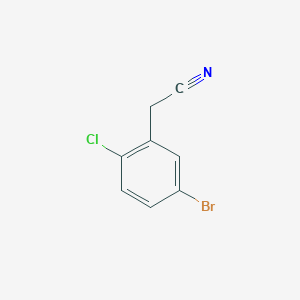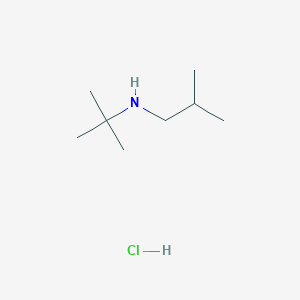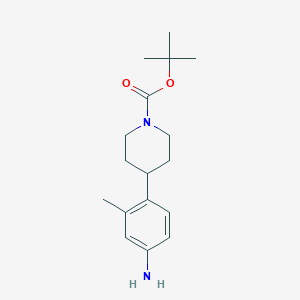
叔丁基-4-(4-氨基-2-甲基苯基)哌啶-1-羧酸酯
概述
描述
Tert-butyl 4-(4-amino-2-methylphenyl)piperidine-1-carboxylate is a chemical compound with the molecular formula C17H26N2O2 and a molecular weight of 290.41 g/mol . It is a piperidine derivative, often used in various chemical and pharmaceutical research applications. The compound is known for its role as a semi-flexible linker in the development of PROTACs (Proteolysis Targeting Chimeras), which are used for targeted protein degradation .
科学研究应用
Tert-butyl 4-(4-amino-2-methylphenyl)piperidine-1-carboxylate has several scientific research applications:
Biology: The compound is used in the study of protein-protein interactions and the development of new therapeutic agents.
Industry: The compound is used in the production of various chemical intermediates and fine chemicals.
作用机制
Target of Action
Tert-butyl 4-(4-amino-2-methylphenyl)piperidine-1-carboxylate is a compound used as an intermediate in the manufacture of fentanyl and various related derivatives . The primary targets of this compound are the opioid receptors, specifically the mu-opioid receptors, which play a crucial role in pain perception .
Mode of Action
The compound interacts with its targets, the opioid receptors, by binding to them and activating them. This activation results in the inhibition of the release of nociceptive neurotransmitters, thereby reducing the perception of pain .
Biochemical Pathways
The activation of the opioid receptors by Tert-butyl 4-(4-amino-2-methylphenyl)piperidine-1-carboxylate triggers a series of biochemical pathways. These include the inhibition of adenylate cyclase, decreased cAMP production, and the opening of potassium channels. The net effect of these biochemical changes is hyperpolarization of the neuron and inhibition of neuronal firing, leading to analgesia .
Result of Action
The molecular and cellular effects of the compound’s action result in the reduction of pain perception. By binding to and activating the opioid receptors, the compound inhibits the release of nociceptive neurotransmitters, thereby reducing the sensation of pain .
生化分析
Biochemical Properties
Tert-butyl 4-(4-amino-2-methylphenyl)piperidine-1-carboxylate plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to interact with enzymes involved in metabolic pathways, such as cytochrome P450 enzymes, which are responsible for the oxidation of organic substances. Additionally, it can bind to specific proteins, altering their conformation and activity. These interactions are crucial for understanding the compound’s role in biochemical processes and its potential therapeutic applications .
Cellular Effects
Tert-butyl 4-(4-amino-2-methylphenyl)piperidine-1-carboxylate has been shown to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can activate or inhibit specific signaling pathways, leading to changes in cell proliferation, differentiation, and apoptosis. Additionally, it can alter the expression of genes involved in metabolic processes, thereby affecting cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of tert-butyl 4-(4-amino-2-methylphenyl)piperidine-1-carboxylate involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound can bind to specific enzymes, such as cytochrome P450, inhibiting their activity and altering the metabolic pathways they regulate. Furthermore, it can interact with transcription factors, leading to changes in gene expression and subsequent cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of tert-butyl 4-(4-amino-2-methylphenyl)piperidine-1-carboxylate can change over time. The compound’s stability and degradation are important factors to consider, as they can influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but it may degrade over time, leading to changes in its biochemical properties and cellular effects. Long-term studies in vitro and in vivo have provided insights into the compound’s temporal effects on cellular function .
Dosage Effects in Animal Models
The effects of tert-butyl 4-(4-amino-2-methylphenyl)piperidine-1-carboxylate vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses can lead to toxic or adverse effects. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm. Studies in animal models have provided valuable information on the compound’s dosage-dependent effects and its potential therapeutic applications .
Metabolic Pathways
Tert-butyl 4-(4-amino-2-methylphenyl)piperidine-1-carboxylate is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes. The compound can affect metabolic flux and metabolite levels by inhibiting or activating specific enzymes. For example, its interaction with cytochrome P450 enzymes can alter the oxidation of organic substances, leading to changes in metabolic pathways and the production of different metabolites .
Transport and Distribution
The transport and distribution of tert-butyl 4-(4-amino-2-methylphenyl)piperidine-1-carboxylate within cells and tissues are crucial for understanding its biochemical effects. This compound can be transported by specific transporters or binding proteins, which facilitate its movement across cell membranes and its localization within different cellular compartments. The distribution of the compound within tissues can influence its accumulation and overall activity .
Subcellular Localization
The subcellular localization of tert-butyl 4-(4-amino-2-methylphenyl)piperidine-1-carboxylate is essential for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. Its localization can affect its interactions with biomolecules and its overall biochemical effects. Understanding the subcellular localization of this compound provides insights into its mechanism of action and potential therapeutic applications .
准备方法
The synthesis of tert-butyl 4-(4-amino-2-methylphenyl)piperidine-1-carboxylate typically involves the reaction of 4-(4-amino-2-methylphenyl)piperidine with tert-butyl chloroformate. The reaction is carried out under basic conditions, often using a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete. The product is then purified by recrystallization or column chromatography.
化学反应分析
Tert-butyl 4-(4-amino-2-methylphenyl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives under strong oxidizing conditions.
Reduction: The compound can be reduced to form secondary amines using reducing agents such as lithium aluminum hydride.
Substitution: The tert-butyl ester group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and acids or bases for hydrolysis. The major products formed from these reactions depend on the specific conditions and reagents used.
相似化合物的比较
Tert-butyl 4-(4-amino-2-methylphenyl)piperidine-1-carboxylate can be compared with other similar compounds such as:
Tert-butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate: This compound is also used as a semi-flexible linker in PROTAC development but has a different substitution pattern on the phenyl ring.
Tert-butyl 4-(4-(hydroxymethyl)phenyl)piperidine-1-carboxylate: This compound has a hydroxymethyl group instead of an amino group, which can affect its reactivity and binding properties.
The uniqueness of tert-butyl 4-(4-amino-2-methylphenyl)piperidine-1-carboxylate lies in its specific substitution pattern, which can influence its chemical reactivity and its ability to form stable complexes in PROTAC applications.
属性
IUPAC Name |
tert-butyl 4-(4-amino-2-methylphenyl)piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O2/c1-12-11-14(18)5-6-15(12)13-7-9-19(10-8-13)16(20)21-17(2,3)4/h5-6,11,13H,7-10,18H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLCJRLSBFJRSMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N)C2CCN(CC2)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
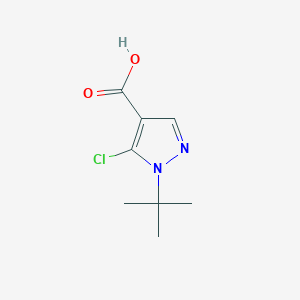
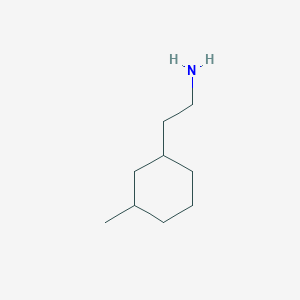

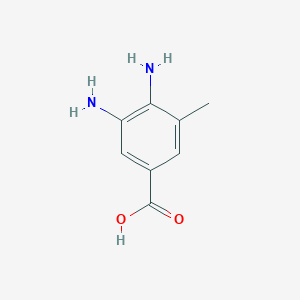


![tert-Butyl 3-amino-[1,3'-biazetidine]-1'-carboxylate](/img/structure/B1442269.png)

